molecular formula C23H29N3O2 B2490018 N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 946209-73-0

N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2490018
CAS RN: 946209-73-0
M. Wt: 379.504
InChI Key: BLACWJOCFOWQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide often involves multi-step organic reactions that yield complex structures. For example, a facile synthesis approach for 2-carboxanilido-3-arylquinazolin-4-ones from related oxalamides was described, showcasing the potential for structural diversity and atomic-economic processes (Mamedov et al., 2019).

Molecular Structure Analysis

The molecular structure analysis of compounds similar to N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide often involves detailed examination of their crystal structures and conformation. For instance, studies on related quinolines have provided insights into their planarity and the orientation of substituents, which are critical for understanding their chemical behavior and reactivity (Baba et al., 2019).

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown the ease with which substituted 1-methyl-3,4-dihydro-isoquinolines can be converted into 2-(β-acylamido-ethyl)-acetophenomes, serving as intermediates for synthesizing various compounds. These substances have shown interesting analgesic and spasmolytic properties, especially those containing a halogenated phenylethyl group, highlighting the potential of this compound in the synthesis of pharmacologically active molecules (Brossi et al., 1960).

Anticancer Activities

The one-pot three-component synthesis of novel compounds, including the one under discussion, has been evaluated for antitumor activities against various human cancer cell lines. This research demonstrated that many of these compounds exhibited moderate to high levels of antitumor activities, with some showing potent inhibitory activities comparable to known anticancer drugs. The mechanism of action for these compounds involves arresting cancer cells in certain stages of the cell cycle and inducing apoptosis, which is a promising avenue for cancer treatment research (Fang et al., 2016).

Antimicrobial Agents

Newly synthesized compounds based on the quinoline structure have been screened for their antibacterial and antifungal activities against various pathogens. These studies provide a foundation for developing new antimicrobial agents that could help combat resistant strains of bacteria and fungi, showcasing the compound's relevance in addressing global health challenges (Desai et al., 2007).

Dopamine Agonist Properties

Research into N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, closely related to the compound of interest, has revealed dopamine-like activity. These findings have implications for understanding the compound's potential role in neuropsychiatric and degenerative diseases, further emphasizing the breadth of its applications in scientific research (Jacob et al., 1981).

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-16(2)18-7-9-20(10-8-18)25-23(28)22(27)24-13-12-17-6-11-21-19(15-17)5-4-14-26(21)3/h6-11,15-16H,4-5,12-14H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLACWJOCFOWQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-isopropylphenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

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